Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-
Description
Contextualization within Polyheterocyclic Systems Research
Polyheterocyclic systems, characterized by the fusion of two or more heterocyclic rings, form the backbone of a vast number of biologically active molecules and functional materials. The combination of the quinazoline (B50416) and triazole moieties into a single, rigid framework generates a unique electronic and steric environment. researchgate.net The quinazoline core is a well-established pharmacophore found in numerous therapeutic agents, while the 1,2,4-triazole (B32235) ring is known for its metabolic stability and ability to participate in hydrogen bonding. researchgate.net
Historical Development of Triazoloquinazoline Frameworks in Synthetic Organic Chemistry
The synthesis of triazoloquinazoline frameworks has evolved over several decades, with chemists developing various strategies to construct this fused heterocyclic system. A cornerstone in the synthesis of the wikipedia.orgnih.govresearchgate.nettriazolo[1,5-c]quinazoline isomer is the Dimroth rearrangement, a reaction first discovered by Otto Dimroth in 1909 in the context of 1,2,3-triazoles. wikipedia.orgnih.gov
In the context of triazoloquinazolines, this rearrangement typically involves the acid-catalyzed conversion of the kinetically favored wikipedia.orgnih.govresearchgate.nettriazolo[4,3-c]quinazoline isomer into the thermodynamically more stable wikipedia.orgnih.govresearchgate.nettriazolo[1,5-c] form. nih.govbenthamscience.com The general synthetic sequence often begins with a substituted 2-hydrazinoquinazoline. This intermediate is then cyclized with a one-carbon synthon, such as an orthoester or formic acid, to yield the [4,3-c] isomer. nih.govresearchgate.net Subsequent treatment with acid facilitates the ring-opening and ring-closure mechanism characteristic of the Dimroth rearrangement to afford the desired [1,5-c] scaffold. nih.govnih.govresearchgate.net
The conditions for this rearrangement can be influenced by several factors, including the pH of the medium and the nature of the substituents on the heterocyclic core. nih.govbenthamscience.com This historical development highlights a key challenge and a point of synthetic elegance in this area of heterocyclic chemistry: the selective synthesis of a desired isomer.
Table 1: General Synthetic Approaches to the wikipedia.orgnih.govresearchgate.netTriazoloquinazoline Core
| Starting Material | Key Reagent(s) | Intermediate/Product Isomer | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Hydrazinoquinazoline | Triethyl orthoformate | wikipedia.orgnih.govresearchgate.netTriazolo[4,3-c]quinazoline | Cyclocondensation | nih.gov |
| 2-Hydrazinoquinazoline | Formic Acid | wikipedia.orgnih.govresearchgate.netTriazolo[4,3-c]quinazoline | Cyclocondensation | researchgate.net |
| wikipedia.orgnih.govresearchgate.netTriazolo[4,3-c]quinazoline | Acid (e.g., HCl) | wikipedia.orgnih.govresearchgate.netTriazolo[1,5-c]quinazoline | Dimroth Rearrangement | nih.govbenthamscience.com |
Structural Elucidation Challenges and Innovations in Heterocyclic Phenols
The definitive identification of heterocyclic compounds, especially isomers like the triazoloquinazolines, presents significant analytical challenges. The subtle differences between the [1,5-c] and [4,3-c] isomers require sophisticated analytical techniques for unambiguous structural confirmation. benthamscience.com
Historically, differentiation relied on comparing physical properties like melting points and UV absorption wavelengths. benthamscience.com However, modern organic chemistry overwhelmingly depends on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the fused ring system. nih.govsemanticscholar.org For instance, the chemical shifts of protons and carbons in the quinazoline and triazole moieties differ measurably between isomers, allowing for their distinction. nih.gov In cases where NMR data is ambiguous, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the specific annelation (fusion) type. nih.govresearchgate.net
The presence of a phenolic substituent, as in Phenol (B47542), 2-( wikipedia.orgnih.govresearchgate.nettriazolo[1,5-c]quinazolin-2-yl)- , introduces additional layers of complexity and analytical opportunity. The hydroxyl proton's chemical shift in ¹H NMR is highly sensitive to solvent, temperature, and concentration due to hydrogen bonding, which can provide insights into intra- and intermolecular interactions. researchgate.net However, this same proton can undergo rapid chemical exchange, sometimes broadening the signal or obscuring spin-spin coupling. researchgate.net Furthermore, the electronic effects of the phenol group—both its electron-donating oxygen atom and its aromatic ring—influence the chemical shifts of the entire triazoloquinazoline scaffold, requiring careful analysis to distinguish these effects from those of the core heterocyclic structure. researchgate.netdocbrown.info Advanced NMR techniques are often necessary to unequivocally assign all signals and confirm the structure of such complex heterocyclic phenols. semanticscholar.orgipb.pt
Table 2: Key Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Application to Triazoloquinazolines | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, spin-spin coupling | Differentiates isomers based on chemical shifts of ring protons. | nih.govbenthamscience.com |
| ¹³C NMR | Carbon skeleton | Confirms the number of unique carbons and their chemical environment. | researchgate.net |
| 2D NMR (HMBC, HSQC) | ¹H-¹³C long-range and direct correlations | Establishes atom connectivity, confirming the fusion pattern of the rings. | semanticscholar.org |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure | Unambiguously determines the isomeric form and solid-state conformation. | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-13-8-4-2-6-11(13)14-17-15-10-5-1-3-7-12(10)16-9-19(15)18-14/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMHEYWNLNDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425662 | |
| Record name | Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832130-40-2 | |
| Record name | Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenol, 2 Triazolo 1,5 C Quinazolin 2 Yl and Analogues
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target compound, Phenol (B47542), 2-( thieme-connect.comresearchgate.netwikipedia.orgtriazolo[1,5-c]quinazolin-2-yl)-, reveals two primary disconnections. The most apparent disconnection is of the triazole ring, which simplifies the structure to a key quinazoline-based intermediate.
Disconnection 1 (C-N bond of the triazole ring): Cleavage of the triazole ring through a retro-[3+2] cycloaddition or equivalent transformation leads back to a 4-hydrazinoquinazoline intermediate. This precursor contains the pre-formed quinazoline (B50416) core and a reactive hydrazine moiety, poised for cyclization.
Disconnection 2 (Quinazoline ring): The 4-hydrazinoquinazoline intermediate can be further disconnected. The hydrazine group is typically introduced by nucleophilic substitution of a leaving group (like a chloro group) at the C4 position of the quinazoline ring. This leads back to a 4-chloro-2-(2-hydroxyphenyl)quinazoline.
Disconnection 3 (Quinazoline core): The quinazoline ring itself is commonly synthesized from anthranilic acid derivatives. Therefore, the 2-aryl-4-chloroquinazoline can be retrosynthetically derived from a 2-aminobenzoic acid (anthranilic acid) derivative and a 2-hydroxybenzoyl functional group equivalent.
This analysis highlights that the synthesis generally proceeds by first constructing a substituted quinazoline ring, followed by the formation of the triazole ring.
Precursor Synthesis and Functional Group Transformations
The forward synthesis relies on the successful preparation of key intermediates, namely the quinazoline-2-yl phenol and the subsequent hydrazino derivative.
The synthesis of the quinazoline core is a foundational step. A common route begins with anthranilic acid or its derivatives. To obtain the required 2-(hydroxyphenyl) substituent, several methods can be employed.
From Anthranilamide: 2-Aminobenzamide (anthranilamide) can be cyclized with a salicylic acid derivative (e.g., salicylic aldehyde or salicylic acid chloride) to form a 2-(2-hydroxyphenyl)quinazolin-4(3H)-one.
Chlorination: The resulting quinazolinone is a stable intermediate. To activate the C4 position for subsequent hydrazinolysis, the hydroxyl group must be converted into a better leaving group, typically a chlorine atom. This is achieved by treating the quinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comsemanticscholar.org The use of POCl₃, often in the presence of a base like N,N-dimethylaniline, effectively converts the quinazolinone to the corresponding 4-chloroquinazoline. semanticscholar.orgderpharmachemica.com
| Reactant | Reagent | Conditions | Product | Reference |
| 2-Aryl-quinazolin-4(3H)-one | POCl₃, N,N-dimethylaniline | Reflux | 2-Aryl-4-chloroquinazoline | derpharmachemica.com |
| 4-Hydroxyquinazoline | SOCl₂, Dimethylformamide | Reflux | 4-Chloroquinazoline | google.com |
The pivotal intermediate for the triazole ring formation is the 4-hydrazinoquinazoline. This precursor is typically synthesized from the corresponding 4-chloroquinazoline.
The reaction involves the nucleophilic displacement of the chloride at the C4 position by hydrazine. The reaction is generally carried out by adding hydrazine hydrate dropwise to an alcoholic solution of the 4-chloroquinazoline at low temperatures (0–5 °C) to control the exothermic reaction, followed by stirring at room temperature. semanticscholar.orgekb.eg This method provides the 2-substituted-4-hydrazinoquinazoline in good yields, setting the stage for the final cyclization step.
| Starting Material | Reagent | Conditions | Product | Reference |
| 2,4-dichloroquinazoline (B46505) | Hydrazine hydrate | Ethanol, 0-5°C then RT | 2-Chloro-4-hydrazinylquinazoline | semanticscholar.orgekb.eg |
Cyclization Strategies for Triazolo[1,5-c]quinazoline Ring Formation
The final and most critical step is the construction of the 1,2,4-triazole (B32235) ring fused to the quinazoline core. This can be achieved through either one-pot multicomponent reactions or, more commonly, stepwise cyclocondensation reactions. A key feature of the synthesis of the [1,5-c] isomer is the Dimroth rearrangement of the initially formed [4,3-c] isomer. wikipedia.orgnih.gov
While less common for this specific scaffold, MCRs offer an efficient route for synthesizing related fused heterocycles. researchgate.net A hypothetical one-pot synthesis for a thieme-connect.comresearchgate.netwikipedia.orgtriazolo[1,5-c]quinazolin-2(3H)-one involves the reaction of 2-aryl-3,1-benzoxazin-4(3H)-ones with semicarbazide in dry pyridine (B92270). researchgate.net This reaction proceeds through the opening of the benzoxazinone ring and subsequent cyclization to directly form the triazolo[1,5-c]quinazoline system in good yields. researchgate.net This approach is valued for its operational simplicity and reduction of intermediate isolation steps.
The most established route to 2-substituted- thieme-connect.comresearchgate.netwikipedia.orgtriazolo[1,5-c]quinazolines involves a stepwise process starting from the 4-hydrazinoquinazoline intermediate. This process often proceeds via a Dimroth rearrangement. wikipedia.orgbeilstein-journals.org
Formation of the thieme-connect.comresearchgate.netwikipedia.orgtriazolo[4,3-c]quinazoline Intermediate: The 4-hydrazinoquinazoline is first reacted with a suitable one-carbon electrophile, such as an acid chloride or an orthoester. nih.gov This reaction leads to the initial formation of the kinetically favored thieme-connect.comresearchgate.netwikipedia.orgtriazolo[4,3-c]quinazoline isomer.
Dimroth Rearrangement to the [1,5-c] Isomer: The thieme-connect.comresearchgate.netwikipedia.orgtriazolo[4,3-c]quinazoline intermediate is often unstable and can be readily converted to the thermodynamically more stable thieme-connect.comresearchgate.netwikipedia.orgtriazolo[1,5-c]quinazoline isomer. nih.gov This isomerization, known as the Dimroth rearrangement, is typically facilitated by heating in an acidic medium, such as glacial acetic acid. beilstein-journals.org The mechanism involves protonation, ring-opening of the pyrimidine (B1678525) part of the quinazoline, rotation, and subsequent ring-closure to yield the rearranged [1,5-c] product. nih.gov
An alternative stepwise approach involves the oxidative cyclization of a hydrazone intermediate. The 4-hydrazinoquinazoline can be condensed with an aldehyde to form a Schiff base (hydrazone). Subsequent treatment with an oxidizing agent, such as iodobenzene diacetate (IBD), can induce cyclization to form the triazole ring. beilstein-journals.org This method can also lead to the [4,3-c] isomer, which may then rearrange to the [1,5-c] system under the reaction conditions. beilstein-journals.org
| Precursor | Reagents | Key Transformation | Product | Reference |
| 4-Hydrazinoquinazoline | Acid Chlorides | Cyclization and Dimroth Rearrangement | 2-Substituted- thieme-connect.comresearchgate.netwikipedia.orgtriazolo[1,5-c]quinazoline | nih.gov |
| 4-Hydrazinoquinazoline | Orthoesters | Cyclization and Dimroth Rearrangement | 2-Substituted- thieme-connect.comresearchgate.netwikipedia.orgtriazolo[1,5-c]quinazoline | urfu.ru |
| 2-Aryl-3,1-benzoxazin-4(3H)-one | Semicarbazide | One-pot cyclocondensation | 5-Aryl- thieme-connect.comresearchgate.netwikipedia.orgtriazolo[1,5-c]quinazolin-2(3H)-one | researchgate.net |
Metal-Catalyzed Cyclization Approaches
Transition-metal-catalyzed reactions are indispensable tools for the construction of the quinazoline scaffold, which serves as a crucial precursor to the final triazoloquinazoline structure. mdpi.com These methods offer advantages such as high efficiency, mild reaction conditions, and broad functional group tolerance. frontiersin.orgresearchgate.net Catalysts based on cobalt, copper, iron, manganese, and rhodium have been extensively developed for quinazoline synthesis through various mechanistic pathways, including C-H activation, annulation, and dehydrogenative coupling reactions. frontiersin.orgresearchgate.net
One prominent strategy is the acceptorless dehydrogenative coupling (ADC), which is highly atom-economical, producing only water and hydrogen gas as byproducts. organic-chemistry.orgresearchgate.net For instance, cobalt and manganese complexes have been shown to effectively catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles or amides to yield quinazolines in good yields. organic-chemistry.orgfrontiersin.orgresearchgate.net Iron-catalyzed systems are also utilized for the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. frontiersin.org Copper-catalyzed cascade reactions provide another efficient route, using readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.orgfrontiersin.org
The table below summarizes various metal-catalyzed approaches for the synthesis of the foundational quinazoline ring.
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols and nitriles | Ligand-free, mild conditions, dehydrogenative cyclization. | organic-chemistry.orgresearchgate.net |
| Mn(I) complex | 2-aminobenzyl alcohol and primary amides | Acceptorless dehydrogenative coupling (ADC), high atom economy. | frontiersin.orgresearchgate.net |
| FeBr₂ | 2-aminobenzylamines and amines | Aerobic conditions, effective for various amine substrates. | frontiersin.org |
| CuBr | (2-bromophenyl)methylamines and amidines | Cascade reaction involving N-arylation, cyclization, and oxidation. | organic-chemistry.org |
| Rh(III) complex | N-arylbenzimidamides and diynes | C-H bond activation and tandem [4+2] annulation. | frontiersin.org |
| TiO₂-based catalyst | o-aminobenzophenone, benzaldehyde, NH₄OAc | Heterogeneous catalysis, solvent-free conditions. | researchgate.net |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a critical consideration in the synthesis of nih.govorganic-chemistry.orgnih.govtriazolo[1,5-c]quinazolines due to the potential for forming various isomers, such as the nih.govorganic-chemistry.orgnih.govtriazolo[4,3-c]quinazoline system. wikipedia.org The formation of the desired [1,5-c] isomer is often governed by the Dimroth rearrangement, a well-documented process in heterocyclic chemistry. rsc.orgbeilstein-journals.org
This rearrangement typically involves the initial formation of the kinetically favored [4,3-c] isomer, which then undergoes a ring-opening and ring-closing sequence to yield the thermodynamically more stable [1,5-c] isomer. researchgate.net The conditions for this rearrangement can be tuned; it is often facilitated by acidic or basic conditions. For example, some [4,3-c] isomers have been shown to rearrange to the [1,5-c] form under basic conditions, while resisting isomerization in acid. nih.gov In some syntheses, the Dimroth rearrangement occurs spontaneously under the reaction conditions, leading directly to the [1,5-c] product. researchgate.net
Regioselectivity also plays a role in subsequent functionalization of the triazoloquinazoline core. For instance, the alkylation of potassium 2-thio- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-c]quinazoline with halogenocarboxylic acids has been reported to proceed with high S-regioselectivity, meaning the alkyl group attaches exclusively to the sulfur atom. researchgate.net
Stereoselectivity is generally not a factor in the synthesis of the parent compound, Phenol, 2-( nih.govorganic-chemistry.orgnih.govtriazolo[1,5-c]quinazolin-2-yl)-, as the molecule is achiral. However, stereoselectivity would become a crucial aspect in the synthesis of chiral analogues bearing stereocenters on the quinazoline or substituent groups.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of heterocyclic compounds like triazoloquinazolines is an area of growing importance, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Performing reactions without a solvent or in an environmentally benign medium like water reduces volatile organic compound (VOC) emissions and simplifies product purification. Several methodologies for quinazoline synthesis have been adapted to solvent-free conditions. For example, the reaction of o-aminobenzophenone, benzaldehyde, and ammonium acetate can be catalyzed by a nanoporous TiO₂-based catalyst at 120°C under solvent-free conditions. researchgate.net Similarly, magnetic ionic liquids have been used as recyclable catalysts for the one-pot, solvent-free synthesis of quinazolines at moderate temperatures. researchgate.net The synthesis of nih.govorganic-chemistry.orgnih.gov‐triazolo quinazolinone derivatives has also been achieved using a magnetic nanocatalyst under solvent-free conditions. researchgate.net
The development of highly efficient and recyclable catalysts is a cornerstone of green synthetic chemistry. In the context of quinazoline synthesis, significant progress has been made in moving beyond traditional homogeneous catalysts. Heterogeneous catalysts, such as cobalt zeolite imidazolate frameworks (ZIF-67) and sodium phosphotungstate-modified manganese oxide, offer advantages of easy separation and recyclability. researchgate.net The use of nanocatalysts has also been shown to promote efficient chemical transformations for quinazoline synthesis. rsc.org Furthermore, organocatalysis presents a metal-free alternative; 1,4-diazabicyclo[2.2.2]octane (DABCO), for example, has been reported as an inexpensive, non-toxic, and mild base catalyst for the synthesis of related fused quinazoline systems. nih.gov
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Synthetic routes with high atom economy are inherently "greener" as they generate less waste.
In the synthesis of the quinazoline core, reactions like acceptorless dehydrogenative coupling (ADC) are particularly noteworthy for their high atom economy. organic-chemistry.org In these processes, C-N and C=N bonds are formed with the liberation of only hydrogen (H₂) and/or water (H₂O) as byproducts, maximizing the incorporation of atoms from the reactants into the heterocyclic product. organic-chemistry.orgresearchgate.net Multi-component reactions, where three or more reactants combine in a single step to form the product, are also highly atom-economical and are increasingly employed for the construction of complex heterocyclic scaffolds. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization of Phenol, 2 Triazolo 1,5 C Quinazolin 2 Yl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the phenol (B47542) and triazoloquinazoline moieties.
(No data available)
(No data available)
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry would provide crucial information on the molecular weight and elemental composition of the compound, as well as insights into its fragmentation pathways.
(No data available)
(No data available)
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Analysis of the vibrational spectra would identify characteristic functional groups and provide information on the molecular structure. (No data available)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of Phenol, 2-( researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-yl)- is anticipated to exhibit characteristic bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions within the aromatic and heterocyclic moieties. The fused researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazoline core provides an extensive system of conjugated π-electrons.
Typically, compounds with such fused aromatic systems display multiple absorption bands. High-energy transitions, corresponding to the π-π* transitions of the quinazoline (B50416) and triazole rings, are expected in the shorter wavelength UV region. The presence of heteroatoms (nitrogen) also allows for n-π* transitions, which are generally of lower intensity and may appear as shoulders on the main absorption bands.
The phenolic substituent is expected to play a significant role in modulating the electronic spectrum. As an electron-donating group, the hydroxyl (-OH) group can engage in resonance with the aromatic system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. This effect is a result of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, changes in solvent polarity and pH can influence the spectral properties, particularly of the phenolic group, which can exist in both protonated and deprotonated forms. For some 3-aryl-5-aminobiphenyl substituted researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazolines, the addition of an acid like trifluoroacetic acid has been shown to induce changes in both absorption and emission spectra, indicating a protonation of a nitrogen atom in the triazoloquinazoline core. mdpi.com
A hypothetical representation of the UV-Vis spectral data is provided in the table below, based on the general characteristics of related compounds.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| Ethanol | ~280 | ~25,000 | π-π |
| Ethanol | ~340 | ~15,000 | π-π |
| Ethanol | ~390 (shoulder) | ~5,000 | n-π* |
This is a representative table based on the expected spectral characteristics of the compound class.
X-ray Crystallography for Solid-State Molecular Structure
While a specific crystal structure for Phenol, 2-( researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-yl)- is not publicly available, analysis of a closely related isomer, 2-Phenoxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov The triazoloquinazoline ring system in this related compound is approximately planar. nih.gov
Below is a representative table of crystallographic data for this related compound.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀N₄O₂ |
| Molecular Weight | 278.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6985 (2) |
| b (Å) | 8.4328 (4) |
| c (Å) | 13.4322 (7) |
| α (°) | 74.087 (4) |
| β (°) | 86.623 (4) |
| γ (°) | 89.284 (4) |
| Volume (ų) | 619.66 (5) |
| Z | 2 |
Data obtained from a study on 2-Phenoxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one. nih.gov
Hydrogen bonding is a key directional interaction in the crystal structures of N-heterocyclic compounds. For Phenol, 2-( researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2-yl)-, the phenolic hydroxyl group is a potent hydrogen bond donor. It is highly probable that this group would participate in hydrogen bonding with acceptor atoms, such as the nitrogen atoms of the triazole or quinazoline rings of neighboring molecules, or with co-crystallized solvent molecules. In the crystal structure of the related 2-Phenoxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, a pair of N—H⋯O hydrogen bonds links two molecules around a center of inversion, creating a dimeric motif. nih.gov Similar hydrogen bonding patterns are anticipated for the subject compound, contributing significantly to the stability of its crystal lattice.
The planar, electron-rich aromatic and heterocyclic rings of the researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazoline core are predisposed to engage in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent molecules, are a significant cohesive force in the crystal packing of many aromatic compounds. researchgate.net The strength and geometry of these interactions are sensitive to the distribution of heteroatoms within the rings. nih.gov In fused heterocyclic systems, π-π stacking can lead to the formation of columnar or layered structures, influencing the material's electronic and photophysical properties. While a study on a related triazoloquinazoline did not find shortened π-π interactions in its molecular packing, this type of interaction remains a possibility for the title compound, depending on the specific crystal packing adopted. mdpi.com
Computational Chemistry and Theoretical Studies of Phenol, 2 Triazolo 1,5 C Quinazolin 2 Yl
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For "Phenol, 2-( mdpi.comnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-", DFT calculations can elucidate its reactivity, stability, and other electronic properties. A common approach involves geometry optimization at a specific level of theory, such as B3LYP with a 6-31G* basis set, to determine the most stable molecular conformation. nih.gov
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a crucial indicator of molecular stability and reactivity. nih.gov
For phenolic derivatives of quinazolinones, the HOMO is often located over the phenolic benzene (B151609) ring, indicating this region is prone to electrophilic attack and is the primary site for electron donation. mdpi.com Conversely, the LUMO can be distributed over the quinazolinone or phenolic moiety, highlighting the areas susceptible to nucleophilic attack. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com
Table 1: Representative Frontier Molecular Orbital Data for Triazoloquinazoline Derivatives
| Parameter | Representative Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -2.1 |
| Energy Gap (Egap) (eV) | 4.1 |
| Ionization Potential (eV) | 6.2 |
| Electron Affinity (eV) | 2.1 |
| Electronegativity (χ) | 4.15 |
| Hardness (η) | 2.05 |
| Softness (S) | 0.48 |
| Electrophilicity Index (ω) | 4.2 |
Note: The values in this table are representative examples based on computational studies of similar triazoloquinazoline structures and are intended for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net
For "Phenol, 2-( mdpi.comnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-", the oxygen atom of the phenolic hydroxyl group and the nitrogen atoms of the triazoloquinazoline core are expected to be in the red region, signifying their potential to act as sites for electrophilic attack. The hydrogen atom of the hydroxyl group would likely be in the blue region, indicating its susceptibility to nucleophilic attack. mdpi.comresearchgate.net
Analysis of charge distribution and bond orders, often performed using methods like Mulliken population analysis, provides further details about the electronic structure. These calculations can quantify the partial charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. For instance, in related quinazolinone structures, the oxygen and nitrogen atoms typically carry negative charges, while the carbon and hydrogen atoms have positive charges, influencing the molecule's interactions and reactivity.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of "Phenol, 2-( mdpi.comnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-", identifying its stable conformations and the transitions between them. nih.gov This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. researchgate.net MD simulations can also provide insights into the stability of ligand-protein complexes, a critical aspect of drug design. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.com For "Phenol, 2-( mdpi.comnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-", a QSAR model could be developed to predict its reactivity based on various physicochemical descriptors. mjcce.org.mk These descriptors can be derived from computational calculations and may include electronic, steric, and hydrophobic parameters. mdpi.com By analyzing a series of related compounds, a predictive QSAR model can be constructed to guide the design of new molecules with desired reactivity profiles. rsc.org
Prediction of Spectroscopic Properties through Theoretical Methods
Theoretical methods, particularly DFT, can be employed to predict various spectroscopic properties of "Phenol, 2-( mdpi.comnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-". For instance, theoretical calculations can predict the infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra. researchgate.net The calculated vibrational frequencies from IR spectra, chemical shifts from NMR spectra, and electronic transitions from UV-Vis spectra can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its spectroscopic characteristics. researchgate.netwalisongo.ac.id
Reactivity and Chemical Transformations of Phenol, 2 Triazolo 1,5 C Quinazolin 2 Yl
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the molecule presents distinct sites for both electrophilic and nucleophilic substitution reactions. The phenol (B47542) ring is activated towards electrophiles, while the quinazoline (B50416) portion of the fused ring system is susceptible to nucleophilic attack, particularly at positions activated by suitable leaving groups in precursor molecules.
Electrophilic Aromatic Substitution: The hydroxyl group of the phenol ring is a potent activating group, directing electrophilic substitution to the ortho and para positions. Given that the C2 position is occupied by the triazoloquinazoline substituent, electrophilic attack is anticipated to occur at the C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl) positions. The C6 position is generally favored due to less steric hindrance compared to the position adjacent to the bulky heterocyclic system.
Nucleophilic Aromatic Substitution (SNAr): The triazoloquinazoline core, being an electron-deficient heteroaromatic system, is predisposed to nucleophilic aromatic substitution. This reactivity is most commonly exploited in synthetic precursors, for instance, by displacing a chloro group at the 5-position of the quinazoline ring with various nucleophiles. While the parent molecule itself does not possess an inherent leaving group on this core, its derivatives can be synthesized via this pathway. For example, the synthesis of related 2,5-diaryl-triazolo[1,5-c]quinazolines proceeds through a 5-chloro intermediate which undergoes Suzuki cross-coupling. Similarly, 2,4-dichloroquinazoline (B46505) precursors consistently demonstrate regioselectivity for nucleophilic substitution at the 4-position by amines.
Oxidation and Reduction Chemistry
Oxidation: Phenols are susceptible to oxidation, which can yield a range of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of dimers through radical coupling. More vigorous oxidation can convert the phenol into a para-quinone if the para position is unsubstituted. For the title compound, oxidation could potentially lead to complex polymeric materials or, under controlled conditions, to quinone-like structures, although this reactivity is not extensively documented for this specific molecule.
Reduction: The fused triazoloquinazoline ring system can undergo reduction. Catalytic hydrogenation, for example, could potentially reduce the pyrimidine (B1678525) part of the quinazoline ring. The specific conditions required and the resulting products would depend on the catalyst used and the reaction parameters. In related quinazoline derivatives, reduction of a nitro group to an amino group is a common transformation, showcasing the stability of the core under certain reductive conditions.
Derivatization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for the modification of the molecule's physical and chemical properties. Standard reactions include alkylation to form ethers and acylation to form esters. These transformations are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
Alkylation (Ether Formation): Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) would yield the corresponding ether derivatives.
Acylation (Ester Formation): Treatment with acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) affords the corresponding phenolic esters.
These derivatization strategies are fundamental in medicinal chemistry for modifying properties like solubility and bioavailability.
| Reaction Type | Reagents | Product Type | General Conditions |
|---|---|---|---|
| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (Ar-O-R) | Inert solvent (e.g., DMF, Acetone), Room Temp. to Reflux |
| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester (Ar-O-COR) | Inert solvent (e.g., DCM, THF), 0 °C to Room Temp. |
Functionalization of the Triazoloquinazoline Core
While direct functionalization of the unsubstituted triazoloquinazoline core is challenging, its synthesis from functionalized precursors allows for a wide array of derivatives. The reactivity described here is based on general principles of quinazoline and triazole chemistry.
Halogenation would occur preferentially on the activated phenol ring rather than the electron-deficient heterocyclic core. However, synthetic strategies for related compounds often involve the introduction of halogens onto the quinazoline ring system as a precursor step. For instance, 5-chloro-triazolo[1,5-a]quinazolines are synthesized from the corresponding quinazolin-5-ones by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride. This chloro-derivative can then be used in subsequent nucleophilic substitution or cross-coupling reactions.
As classic electrophilic aromatic substitution reactions, nitration and sulfonation are expected to proceed on the electron-rich phenol ring.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. The reaction is highly regioselective, with the nitro group being directed to the positions ortho and para to the hydroxyl group. The resulting nitro-derivatives are valuable intermediates, as the nitro group can be subsequently reduced to an amino group.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. This reaction is also directed to the ortho and para positions of the phenolic ring. Sulfonation is often a reversible process, which can be exploited in synthesis to temporarily block a reactive site.
| Reaction | Reagents | Electrophile | Expected Product Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | C4 and/or C6 of the phenol ring |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | C4 and/or C6 of the phenol ring |
While Friedel-Crafts alkylation and acylation reactions are standard electrophilic substitutions, they are often problematic with phenols due to the coordinating ability of the hydroxyl group with the Lewis acid catalyst. Furthermore, the triazoloquinazoline moiety contains several basic nitrogen atoms that would complex with the catalyst, deactivating the system. However, N-alkylation on the heterocyclic core is a feasible transformation. For relatedtriazolo[1,5-a]quinazolin-5-ones, regioselective N-alkylation at the N-4 position has been achieved using alkyl halides in the presence of a base. This suggests that under appropriate conditions, the nitrogen atoms of the quinazoline ring in the title compound could potentially undergo alkylation.
Photochemical Reactivity and Stability of Phenol, 2-(researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-
The photochemical reactivity and stability of "Phenol, 2-( researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-" are intrinsically linked to its molecular structure, specifically the presence of a phenolic hydroxyl group in the ortho position to the point of attachment to the triazoloquinazoline core. This arrangement facilitates a highly efficient photoprotective mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). While direct experimental studies on the photodegradation quantum yield and specific photoproducts of this exact compound are not extensively available in the public domain, its photochemical behavior can be inferred from detailed research on closely related analogues, such as 2-(2'-hydroxyphenyl)benzotriazoles and other 2-(2-hydroxyphenyl)-substituted nitrogen heterocycles.
Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an electronically excited state. In this excited state, a rapid and reversible transfer of the proton from the phenolic hydroxyl group to a nitrogen atom of the triazole ring is expected to occur. This process leads to the formation of a transient keto-tautomer. The created excited keto-tautomer provides an efficient non-radiative decay pathway, allowing the molecule to return to its ground state by dissipating the absorbed energy as heat rather than undergoing photochemical reactions that would alter its structure. researchgate.netnih.govnih.gov This rapid, sub-picosecond cycle of proton transfer and non-radiative decay is the cornerstone of the exceptional photostability characteristic of this class of compounds. nih.gov
Theoretical and experimental studies on analogous compounds, such as 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole, have demonstrated that this deactivation channel to the ground state is ultrafast, with an excited-state lifetime estimated to be around 315 femtoseconds. nih.gov This rapid de-excitation minimizes the time the molecule spends in a reactive excited state, thereby reducing the likelihood of photodegradation. The process involves the molecule passing through a conical intersection, which acts as a funnel to efficiently return the system to the ground state. nih.govnih.gov
The general stability of the researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazoline scaffold itself is noteworthy. Research into various derivatives of this heterocyclic system has highlighted their potential in applications requiring robust fluorescent materials, such as organic light-emitting diodes (OLEDs). urfu.ru This implies a degree of inherent stability, which is further enhanced by the photoprotective ESIPT mechanism conferred by the 2-hydroxyphenyl substituent.
While quantitative data on the long-term stability under UV irradiation for "Phenol, 2-( researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-" is not specifically documented, the well-established behavior of similar compounds suggests a high resistance to photochemical degradation. For instance, 2-(2'-hydroxy-4-methoxychalcone) and 2'-hydroxy-4-methoxydibenzoylmethane, which also possess an ortho-hydroxyl group facilitating similar photoprotective mechanisms, have shown minimal to no decomposition after prolonged UV exposure. mdpi.com
The table below summarizes the key photochemical and photophysical characteristics of analogous compounds that inform the expected behavior of "Phenol, 2-( researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-".
| Compound/Class | Key Photochemical/Photophysical Property | Observation | Reference |
| 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole | Excited-State Lifetime | Estimated to be 315 fs, indicating ultrafast deactivation. | nih.gov |
| 2-(2'-hydroxyphenyl)benzotriazole (TINUVIN-P) | Excited-State Dynamics | Exhibits ultrafast proton transfer on the order of 20 fs followed by rapid internal conversion. | researchgate.net |
| 2-(2'-hydroxyphenyl)benzotriazole | Deactivation Mechanism | A barrierless reaction path from the excited state back to the ground state accounts for its remarkable photostability. | nih.gov |
| 2'-hydroxy-4-methoxydibenzoylmethane | Photostability | Showed practically zero decomposition after two hours of high-intensity UV irradiation. | mdpi.com |
| 2'-hydroxy-4-methoxychalcone | Photostability | Lost only 1.3% of its original concentration after two hours of high-intensity UV irradiation. | mdpi.com |
Structure Property Relationships in Derivatized Phenol, 2 Triazolo 1,5 C Quinazolin 2 Yl Analogues
Influence of Substituent Effects on Electronic Properties
Research on analogous 5-aminobiphenyl substituted nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-c]- and nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolines has demonstrated the significant impact of substituents on their photophysical properties. urfu.ru The triazoloquinazoline core is noted for its electron-withdrawing nature, which, when combined with an electron-donating group, creates a "push-pull" system. urfu.ru This electronic arrangement is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). urfu.ru
The nature of the substituent on the triazole ring and the amino fragment, as well as the type of annulation, has been shown to influence absorption, emission, and photoluminescent quantum yields. urfu.ru For instance, in a series of 3-aryl-5-aminobiphenyl substituted nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-c]quinazolines, substituents on the aryl ring (such as methyl, methoxy, and trifluoromethyl) systematically altered the photophysical characteristics of the molecules. mdpi.com It can be inferred that similar substitutions on the phenolic ring of "Phenol, 2-( nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-" would likewise tune its electronic properties. Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenol (B47542) ring would be expected to increase the highest occupied molecular orbital (HOMO) energy level, while electron-withdrawing groups (e.g., -NO₂, -CF₃) would lower it.
Table 1: Expected Influence of Substituents on the Electronic Properties of Phenol, 2-( nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolin-2-yl)- Analogues
| Substituent (on Phenol Ring) | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |
| Electron-Donating (e.g., -OCH₃) | Increase | Minimal Change | Decrease |
| Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease | Minimal Change/Slight Decrease |
| Halogen (e.g., -Cl) | Decrease (Inductive) / Increase (Resonance) | Decrease | Variable |
Stereochemical Considerations and Their Impact on Molecular Interactions
X-ray diffraction studies on related 3-aryl-5-aminobiphenyl substituted nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-c]quinazolines have confirmed their non-planar conformation. mdpi.com In these structures, the aryl substituents were found to adopt a pincer-like conformation. mdpi.com Similarly, in 5-aminobiphenyl substituted nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-c]- and nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolines, the phenylene residues are significantly twisted relative to the heterocyclic core, with the degree of twisting influenced by the substitution pattern. mdpi.com For "Phenol, 2-( nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-", the dihedral angle between the phenol ring and the triazoloquinazoline system is a key stereochemical descriptor. This angle will be influenced by steric hindrance from substituents on both ring systems, as well as by the potential for intramolecular hydrogen bonding.
The introduction of chiral centers, for instance, through substitution with a chiral alkyl group, would lead to the existence of enantiomers. These stereoisomers could exhibit different biological activities, as is common for chiral molecules that interact with chiral biological targets.
Conformational Flexibility and Rotational Barriers
The primary source of conformational flexibility in "Phenol, 2-( nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-" arises from the rotation around the single bond connecting the phenol ring to the triazole ring. The barrier to this rotation will be influenced by several factors, including the steric bulk of substituents ortho to the bond on both rings and the presence or absence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the triazole ring.
In related 2-phenoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]quinazolin-5(4H)-one, the phenyl ring of the phenoxy substituent is aligned at an angle of 59.3° with respect to the triazoloquinazoline ring system. nih.gov This indicates a significant rotational barrier that favors a non-planar conformation. For the subject compound, the presence of a hydroxyl group at the ortho position of the phenyl ring introduces the possibility of an intramolecular hydrogen bond, which would be expected to increase the rotational barrier and favor a more planar conformation.
The conformational flexibility can be summarized by considering the potential energy surface as a function of the dihedral angle between the phenolic and triazoloquinazoline rings. The minima on this surface would correspond to the most stable conformations.
Table 2: Factors Influencing Conformational Flexibility
| Factor | Influence on Rotational Barrier | Favored Conformation |
| Steric Hindrance (ortho-substituents) | Increase | More Twisted |
| Intramolecular Hydrogen Bonding | Increase | More Planar |
| Solvent Polarity | Can influence the strength of intramolecular interactions | Variable |
Intramolecular Hydrogen Bonding and Tautomerism
The presence of a hydroxyl group on the phenol ring ortho to the point of attachment to the triazoloquinazoline system creates the potential for intramolecular hydrogen bonding. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This interaction would lead to the formation of a pseudo-ring structure, which would enhance the planarity of the molecule and restrict the conformational freedom of the phenol ring. The strength of this hydrogen bond would be influenced by the acidity of the phenolic proton and the basicity of the nitrogen acceptor, which in turn can be modulated by substituents on the respective rings.
Furthermore, the "Phenol, 2-( nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-" system has the potential to exhibit tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In this case, proton transfer from the phenolic hydroxyl group to one of the nitrogen atoms of the triazoloquinazoline moiety could occur. For example, a proton transfer to the N4 of the quinazoline (B50416) ring would result in a zwitterionic keto-amino tautomer.
Studies on similar systems, such as 7-hydroxy-8-(azophenyl)quinoline, have shown the existence of multiple tautomeric forms in solution, including enol-azo and keto-hydrazone forms. beilstein-journals.org The equilibrium between these tautomers can be influenced by solvent polarity and irradiation. beilstein-journals.org For "Phenol, 2-( nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolin-2-yl)-", the relative stability of the phenolic (enol-like) and various zwitterionic or quinoidal (keto-like) tautomers would depend on factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. Computational studies on related heterocyclic phenols have been used to explore the potential energy surfaces for such proton transfer events. nih.gov The existence and relative populations of these tautomers would have a significant impact on the chemical and photophysical properties of the molecule.
Potential Applications and Future Directions in Chemical Science Non Biological
Design and Synthesis of Advanced Materials
The unique photophysical properties arising from the extended π-conjugated system of the triazoloquinazoline core make it a promising candidate for advanced materials. The phenolic moiety offers a convenient point for further functionalization, allowing for the fine-tuning of electronic and physical properties.
The quinazoline (B50416) scaffold and its fused derivatives have been identified as promising components in the design of luminescent materials for Organic Light-Emitting Diodes (OLEDs). mdpi.commsesupplies.com The incorporation of the triazoloquinazoline core into larger molecular structures can lead to materials with high thermal stability and desirable electronic properties for use in emissive or host layers of OLED devices. nih.govresearchgate.net
Derivatives of quinazoline have been successfully employed as host materials for red phosphorescent OLEDs and as emitters exhibiting thermally activated delayed fluorescence (TADF). asianpubs.orgnih.gov For instance, a green TADF emitter based on a phenoxazine-quinazoline structure achieved a high external quantum efficiency of approximately 28%. nih.govnih.gov The performance of such materials is highly dependent on their photoluminescence quantum yield (PLQY) and molecular orientation in the solid state. nih.gov The rigid and planar structure of the triazoloquinazoline core in Phenol (B47542), 2-( researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazolin-2-yl)- could facilitate favorable intermolecular π-π stacking interactions, which are crucial for efficient charge transport in thin films.
Studies on related 5-aminobiphenyl substituted researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[4,3-c]- and researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazolines have demonstrated strong fluorescence in both solution and solid states, with quantum yields in toluene reaching up to 97%. researchgate.netopenmedicinalchemistryjournal.comekb.eg The emission colors of these compounds can be tuned from the blue to the yellow-orange region of the spectrum by altering the solvent polarity and the substitution pattern. This solvatochromism highlights the potential for creating environmentally sensitive materials.
Table 1: Photophysical Properties of a Representative researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[4,3-c]quinazoline Analog
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 5-(4'-Diphenylamino-[1,1']-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)- researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[4,3-c]quinazoline | Toluene | 398 | 496 | 0.94 |
| MeCN | 400 | 609 | 0.15 |
Data sourced from studies on analogous compounds to illustrate potential properties. researchgate.net
The phenolic group on the target compound provides a site for derivatization, which could be used to attach other chromophores or to tune the solid-state packing and, consequently, the emissive properties. Future research could focus on synthesizing a range of phenol derivatives to create a palette of emitters for full-color display applications.
The development of fluorescent chemosensors for the selective detection of ions and small molecules is a significant area of research. The quinazoline and quinazolinone scaffolds have been successfully utilized in the design of fluorescent probes for various analytes, including metal ions and biological molecules. The fluorescence of these probes often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).
A notable example is a novel researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[5,1-b]quinazoline derivative that has been developed as a highly selective fluorescent probe for the detection of Fe³⁺ ions. This demonstrates that the triazolo-fused quinazoline framework can act as an effective fluorophore whose emission can be modulated by the presence of a specific analyte. Similarly, quinazolinone-based probes have been designed for the turn-on detection of carbon monoxide.
Catalysis and Ligand Design
Nitrogen-containing heterocycles are ubiquitous as ligands in coordination chemistry and transition metal catalysis due to the ability of their nitrogen atoms to coordinate with metal centers. openmedicinalchemistryjournal.com These ligands play a crucial role in stabilizing the metal catalyst and influencing its reactivity and selectivity. The researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazoline scaffold contains multiple nitrogen atoms with lone pairs of electrons, making it a potential multidentate ligand for a variety of metal ions.
While the direct catalytic application of this specific heterocyclic system is not yet widely explored, related N-heterocycles like triazoles, imidazoles, and pyrazoles are key components of N-heterocyclic carbene (NHC) ligands, which have revolutionized fields such as olefin metathesis and cross-coupling reactions. The fused aromatic nature of the triazoloquinazoline system can provide thermal and chemical stability to the resulting metal complexes.
The phenolic hydroxyl group in Phenol, 2-( researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazolin-2-yl)- could also participate in metal coordination, potentially forming a bidentate ligand in conjunction with one of the nearby nitrogen atoms. This could lead to the formation of stable chelate complexes. Future research could explore the synthesis of organometallic complexes incorporating this ligand and evaluate their catalytic activity in reactions such as C-C coupling, hydrogenations, or oxidations. The modular nature of the scaffold would allow for systematic modification of the substituents to tune the steric and electronic properties of the ligand for optimal catalytic performance.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The 1,2,4-triazole (B32235) ring is a valuable building block in supramolecular chemistry due to its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can drive the self-assembly of small molecules into well-defined, higher-order structures such as gels, liquid crystals, and nanofibers.
The structure of Phenol, 2-( researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazolin-2-yl)- is well-suited for forming supramolecular assemblies. The planar, aromatic triazoloquinazoline core can participate in π-π stacking interactions, while the phenolic hydroxyl group and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, respectively. This combination of interactions could lead to the formation of one-, two-, or three-dimensional networks in the solid state or in solution.
For example, sugar-linked triazole amphiphiles have been shown to act as low molecular weight organogelators, forming self-assembled fibrillar networks that can entrap solvents. It is conceivable that appropriately functionalized derivatives of Phenol, 2-( researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazolin-2-yl)- could exhibit similar gelating properties. Future studies could investigate the self-assembly behavior of this compound in various solvents and explore the potential applications of the resulting supramolecular materials in areas such as drug delivery or as scaffolds for tissue engineering.
Development of Novel Synthetic Methodologies Inspired by the Compound's Structure
The synthesis of fused heterocyclic systems like researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazoline often requires multi-step procedures. The development of efficient and versatile synthetic routes is crucial for accessing a wide range of derivatives for structure-activity relationship studies. Several methods have been reported for the synthesis of the triazoloquinazoline scaffold, including the cyclocondensation of hydrazinoquinazolines with orthoesters, which can lead to different isomers depending on the reaction conditions. ekb.eg For instance, the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in neutral or basic conditions typically yields the researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[4,3-c]quinazoline isomer, which can then be rearranged to the more thermodynamically stable researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c] isomer under acidic conditions via a Dimroth rearrangement. ekb.eg
Other synthetic strategies include oxidative cyclization and transition metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling to introduce aryl substituents. researchgate.net The structure of Phenol, 2-( researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazolin-2-yl)- can inspire the development of novel synthetic methodologies. For example, new catalytic systems could be explored for the direct C-H arylation of the quinazoline or triazole rings to introduce the phenol group in a more atom-economical fashion. The reactivity of the different positions on the heterocyclic core could be systematically studied to establish regioselective functionalization protocols.
Prospects in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry has become a powerful tool for the rapid synthesis of large numbers of compounds for screening in drug discovery and materials science. The triazoloquinazoline scaffold is well-suited for the application of combinatorial and parallel synthesis techniques. Solution-phase parallel synthesis has been used to create libraries of substituted triazoloquinazolines for biological screening.
This approach can be readily extended to the search for new materials with desired photophysical or electronic properties. Starting from a common intermediate, such as a halogenated researchgate.netopenmedicinalchemistryjournal.comnih.govtriazolo[1,5-c]quinazoline, a library of compounds could be generated by reacting it with a diverse set of phenols using high-throughput cross-coupling reactions. This would allow for the systematic exploration of the effect of the phenol substituent's electronic and steric properties on the material's fluorescence, charge transport characteristics, and self-assembly behavior. The resulting libraries could then be rapidly screened for promising candidates for OLEDs, fluorescent sensors, or other advanced material applications.
Conclusion
Summary of Key Research Findings
While direct research on "Phenol, 2-( Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazolin-2-yl)-" is limited, extensive studies on the Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazoloquinazoline core and its derivatives provide a strong foundation for understanding its potential.
Broad-Spectrum Biological Activity: The triazoloquinazoline nucleus is renowned for a wide array of pharmacological applications. researchgate.net Derivatives of its various isomeric forms, including Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazoline, have demonstrated significant anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant activities. researchgate.netdntb.gov.uascispace.comnih.gov This broad activity profile makes the scaffold a versatile template for drug discovery.
Structure-Activity Relationship (SAR) Insights: SAR studies on analogues have provided crucial insights. For instance, in a series of 9-chloro-2-(2-furyl) Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazolin-5-amine analogues, modifications to the 2-furyl group or alkylation of the 5-amino group led to a pronounced loss of adenosine (B11128) receptor antagonist activity. nih.gov Conversely, replacing the 9-chloro group with hydrogen or hydroxyl groups maintained binding potency, indicating that specific positions on the quinazoline (B50416) ring are amenable to substitution without losing affinity for certain biological targets. nih.gov Research on 2-thio- Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazoline derivatives has shown that the introduction of carboxylic acid moieties can yield compounds with significant antifungal activity, particularly against Candida albicans. nih.gov
Anticancer Potential: A significant body of research has focused on the anticancer properties of triazoloquinazolines. ekb.eg Many derivatives have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines, including hepatocellular carcinoma (HePG-2) and colorectal carcinoma (HCT-116). ekb.eg The mechanisms often involve DNA intercalation and the inhibition of key enzymes like topoisomerase II. researchgate.net
Synthesis Protocols: Numerous synthetic protocols have been developed for the triazoloquinazoline scaffold. researchgate.net Common strategies for the Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazoline isomer involve the cyclization of intermediate compounds like 4-hydrazinoquinazolines with various reagents. researchgate.net The synthesis of thio-derivatives has also been well-documented, providing pathways that could potentially be adapted for the synthesis of phenolic analogues. researchgate.net
The following table summarizes the observed biological activities of various substituted triazoloquinazoline derivatives, providing context for the potential therapeutic applications of the phenolic variant.
| Derivative Class | Biological Activity Investigated | Key Findings |
| 9-Substituted- Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazolines | Adenosine A1/A2 Receptor Antagonism | 9-chloro substitution was optimal for antagonist activity in some models; modifications at the 2- and 5-positions significantly reduced potency. nih.gov |
| 2-Thio- Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazolines | Antimicrobial & Antifungal Activity | Carboxylic acid derivatives showed significant activity against Candida albicans. nih.gov |
| General Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[4,3-c]quinazolines | Anticancer (Cytotoxicity) | Derivatives showed moderate to high activity against HCT-116 and HePG-2 cell lines. ekb.egekb.eg |
| General Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazoloquinazolines | Broad Spectrum Screening | Activities include anti-inflammatory, antiviral, antihypertensive, and anticonvulsant properties. researchgate.netnih.gov |
Outstanding Challenges and Research Gaps
Despite the promising profile of the parent scaffold, significant gaps exist in the literature, particularly concerning the title compound.
Lack of Specific Data: The most prominent research gap is the absence of dedicated studies on "Phenol, 2-( Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazolin-2-yl)-". Its synthesis, physicochemical properties, spectroscopic characterization, and biological activities have not been specifically reported in the reviewed literature.
Synthetic Hurdles: While general synthetic routes exist for the scaffold, the introduction of a phenolic group presents specific challenges. mdpi.com These may include issues with protecting group chemistry to prevent unwanted side reactions of the hydroxyl group during synthesis and cyclization steps. Furthermore, developing regioselective and high-yield syntheses for specific isomers remains a challenge for medicinal chemists. mdpi.com
Mechanism of Action: For the broader class, while activities like DNA intercalation are proposed, the precise molecular mechanisms and specific protein targets for many of the observed biological effects are not fully elucidated. researchgate.net Understanding how a phenolic substituent would modulate these interactions is a critical unknown.
Future Prospects for the Chemical Class and Phenolic Triazoloquinazolines in Chemical Research
The future for this chemical class is bright, with numerous avenues for exploration. The fusion of the triazoloquinazoline scaffold with a phenolic moiety opens up exciting possibilities for developing novel therapeutic agents.
Harnessing Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. mdpi.comnih.gov Future research should focus on synthesizing "Phenol, 2-( Current time information in Tauranga City, NZ.researchgate.netresearchgate.nettriazolo[1,5-c]quinazolin-2-yl)-" and its isomers to evaluate their potential as antioxidant agents, which could be relevant for treating diseases associated with oxidative stress, such as neurodegenerative and cardiovascular disorders. mdpi.com
Development of Novel Anticancer Agents: Given the established anticancer activity of the triazoloquinazoline core and the known anticancer properties of many phenolic compounds, this hybrid structure is a prime candidate for development as a novel anti-proliferative agent. ekb.egnih.gov Future studies should explore its cytotoxicity and investigate its mechanism of action, potentially as a dual DNA intercalator and enzyme inhibitor. researchgate.net
Computational and In Silico Studies: The use of molecular docking and other computational tools will be invaluable for predicting the binding affinities of phenolic triazoloquinazolines with various biological targets, such as protein kinases, topoisomerase, or adenosine receptors. researchgate.net These in silico approaches can guide the rational design of more potent and selective derivatives, saving significant time and resources in the drug discovery process.
Exploration of New Synthetic Methodologies: There is a growing need for innovative, efficient, and environmentally friendly ("green") synthetic strategies. mdpi.com Future research could focus on developing one-pot synthesis procedures or employing novel catalysts to improve the accessibility and yield of phenolic triazoloquinazolines, facilitating broader biological screening and development. mdpi.com
Q & A
Basic Research Question
- ¹H/¹³C NMR : Distinct chemical shifts differentiate [1,5-c] and [4,3-c] isomers. For example, the ¹H NMR of [1,5-c] derivatives shows a singlet for the triazole C-H (δ 8.2–8.5 ppm), absent in rearranged products .
- LC-MS/MS : Monitors molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and substituents .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S (±0.3% deviation) .
What in vitro and in vivo models are commonly used to evaluate the anti-inflammatory activity of triazoloquinazoline derivatives?
Basic Research Question
- In vitro : COX-1/COX-2 inhibition assays using purified enzymes or human whole blood .
- In vivo :
- Carrageenan-induced paw edema in rats: Measures edema reduction (%) at 3–6 hours post-administration .
- Histopathological analysis : Assesses leukocyte infiltration and tissue damage in inflamed tissues .
Q. Example Results :
| Compound | Edema Reduction (%) | COX-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3 | 38.2 | 12.5 | |
| 4 | 45.1 | 8.7 |
How can computational methods like molecular docking and QSAR modeling predict the biological activity of novel triazoloquinazoline analogs?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., dihydrofolate reductase in E. faecalis). Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Asp27, Leu5) .
- QSAR : 2D/3D descriptors (e.g., logP, topological polar surface area) correlate substituent effects with activity. A validated QSAR model for antimicrobial activity achieved R² = 0.82 using PLS regression .
What strategies resolve contradictions between in vitro and in vivo efficacy data for triazoloquinazoline-based anti-inflammatory agents?
Advanced Research Question
- Pharmacokinetic Profiling : Assess bioavailability (%F) and metabolic stability (e.g., CYP450 inhibition) using liver microsomes .
- Prodrug Design : Introduce ester groups (e.g., ethyl esters) to enhance solubility and hydrolysis-resistant moieties for sustained release .
- Dose Optimization : In vivo efficacy often requires higher doses (10–50 mg/kg) due to first-pass metabolism, contrasting with in vitro IC₅₀ values (1–10 µM) .
What are the mechanistic implications of substituent variations on antimicrobial potency?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance membrane penetration (logP = 2.5–3.5) and target binding (e.g., S. aureus DHFR inhibition) .
- Hydrophilic Moieties (e.g., -COOH, -SO₂NH₂): Improve water solubility but may reduce MIC values against Gram-negative pathogens (e.g., E. coli MIC = 32 µg/mL vs. 8 µg/mL for -CF₃ analogs) .
Q. Example SAR Table :
| Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
|---|---|---|---|
| -H | 64 | 128 | |
| -4-Fluorophenylthio | 8 | 32 | |
| -Trifluoroacetyl | 4 | 16 |
How does the Dimroth rearrangement influence the regioselectivity of triazoloquinazoline synthesis?
Advanced Research Question
Under acidic conditions, the pyrimidine ring opens to form a transient intermediate, which re-closes to yield the [1,5-c] isomer. Key evidence includes:
- Kinetic Control : High-temperature, short-duration reactions favor [4,3-c] products, while prolonged heating (24–48 hours) drives rearrangement to [1,5-c] derivatives .
- Catalytic HCl : Accelerates rearrangement by protonating the N3 position, facilitating ring reopening (e.g., 55% yield in 6 hours vs. 20% without catalyst) .
What analytical challenges arise in characterizing hydrolytically unstable triazoloquinazoline esters?
Advanced Research Question
- Hydrolytic Degradation : Esters (e.g., ethyl benzoates) undergo rapid hydrolysis in aqueous media (t₁/₂ = 2–4 hours at pH 7.4), complicating LC-MS analysis. Use lyophilization or low-temperature storage (-20°C) to stabilize samples .
- Degradation Byproducts : Monitor via HPLC-UV (λ = 254 nm) for peaks corresponding to benzoic acids (Rt = 3.5–4.2 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
